Neuromedin U-25 (human)
Description
Properties
CAS No. |
312306-89-1 |
|---|---|
Molecular Formula |
C141H203N41O38 |
Molecular Weight |
3080.424 |
InChI |
InChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1 |
InChI Key |
VXJPSOQJNUZHDN-YJFQKBDPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N |
Synonyms |
NMU-25 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Coupling Conditions
Rink Amide AM resin is preferred for its compatibility with amide bond formation at the C-terminus. Coupling reactions employ TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF), with a typical coupling time of 45–60 minutes per residue. The sequence assembly follows the human NMU-25 structure:
H-Phe-Arg-Val-Asp-Glu-Glu-Phe-Gln-Ser-Pro-Phe-Ala-Ser-Gln-Ser-Arg-Gly-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂ .
Side-Chain Deprotection and Cleavage
After sequential residue addition, the peptide-resin undergoes deprotection using a mixture of trifluoroacetic acid (TFA), triethylsilane (TES), and water (95:2.5:2.5 v/v/v) for 2–3 hours. This step removes acid-labile protecting groups (e.g., tBu for aspartic acid and serine) while preserving the peptide backbone.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Crude NMU-25 is purified via preparative reverse-phase HPLC using a water-acetonitrile gradient (0.1% TFA). Critical parameters include:
| Column Type | Gradient Profile | Purity Achieved | Source |
|---|---|---|---|
| C18 (300 Å, 15 μm) | 20%–50% acetonitrile/30 min | >95% | |
| C4 (100 Å, 10 μm) | 15%–45% acetonitrile/45 min | >98% |
Post-purification, lyophilization yields NMU-25 as a stable white powder.
Structural Characterization
High-resolution mass spectrometry (HRMS) confirms the molecular weight (theoretical: 3,093.4 Da; observed: 3,093.2 ± 0.3 Da). Analytical HPLC with UV detection at 214 nm validates homogeneity, while circular dichroism (CD) spectroscopy verifies secondary structure formation in aqueous solutions.
Receptor-Binding Optimization and Analog Development
To enhance NMU-25’s selectivity for its receptors (NMUR1 and NMUR2), researchers have developed analogs with modified residues:
Key Modifications and Pharmacological Effects
| Residue Position | Modification | NMUR1 IC₅₀ (nM) | NMUR2 IC₅₀ (nM) | Selectivity Ratio (NMUR1/NMUR2) | Source |
|---|---|---|---|---|---|
| Phe⁴ | 2′,6′-Dimethyltyrosine | 0.54 | 2,870 | 5,313 | |
| Pro⁶ | N-substituted glycine | 12.3 | 0.89 | 0.07 |
These analogs demonstrate improved proteolytic resistance, with 7-OH-Tic (7-hydroxy-tetrahydroisoquinoline-3-carboxylic acid) at position 4 extending half-life in serum by >4-fold.
Industrial-Scale Production and Quality Control
Commercial suppliers like Bachem and Abcepta synthesize NMU-25 under GMP-like conditions, with stringent quality controls:
Chemical Reactions Analysis
Neuromedin U-25 undergoes various chemical reactions, including:
Oxidation: Neuromedin U-25 can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the peptide back to its reduced form.
Substitution: Amino acid residues in Neuromedin U-25 can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific modifications made to the peptide.
Scientific Research Applications
Cardiovascular Applications
Vasoconstriction and Blood Pressure Regulation
Neuromedin U-25 has been identified as a potent vasoconstrictor, influencing vascular reactivity in humans. Research indicates that NMU-25 binds to G-protein-coupled receptors NMU1 and NMU2, predominantly expressed in cardiovascular tissues such as the left ventricle and coronary artery. Studies have demonstrated that NMU-25 elicits significant hypertensive effects in animal models and exhibits similar potential in human vascular beds, suggesting its role in regulating blood pressure and vascular tone .
Data Table: NMU-25 Effects on Human Vascular Tissues
| Tissue Type | NMU-25 Effect | Reference |
|---|---|---|
| Coronary Artery | Vasoconstriction | |
| Saphenous Vein | Vasoconstriction | |
| Mammary Artery | Vasoconstriction | |
| Left Ventricle | Increased mRNA levels |
Role in Obesity and Metabolic Disorders
Neuromedin U-25 is implicated in energy homeostasis and appetite regulation. Variants of NMU have been associated with obesity, particularly the Arg165Trp variant, which is linked to childhood-onset obesity due to its functional inactivity. This suggests that NMU signaling pathways could be targeted for therapeutic interventions in obesity management .
Case Study: NMU Variants and Obesity
A study involving genetic analysis of individuals with childhood obesity revealed that the Arg165Trp variant of NMU-25 was prevalent among subjects, indicating a potential genetic predisposition influenced by neuropeptide signaling .
Oncogenic Features in Cancer
Recent research has highlighted the oncogenic role of Neuromedin U-25 in various cancers, particularly breast cancer. Elevated levels of NMU expression have been observed in cancerous tissues compared to healthy counterparts. NMU has been shown to promote cell motility and invasiveness, making it a candidate for targeted therapies aimed at reducing metastatic spread .
Data Table: NMU Expression in Cancer Types
Implications for Therapeutic Development
Given its diverse roles, Neuromedin U-25 presents multiple avenues for therapeutic exploration:
- Cardiovascular Diseases: Targeting NMU pathways could lead to novel treatments for hypertension and related cardiovascular disorders.
- Obesity Management: Interventions aimed at modulating NMU signaling may provide strategies for weight management.
- Cancer Therapy: As an oncogenic factor, NMU could serve as a biomarker for cancer progression and a target for therapeutic strategies to inhibit tumor growth.
Mechanism of Action
Neuromedin U-25 exerts its effects by binding to two G protein-coupled receptors, neuromedin U receptor 1 and neuromedin U receptor 2 . These receptors are distributed in peripheral tissues and the central nervous system, respectively . Upon binding, neuromedin U-25 activates intracellular signaling pathways, including calcium mobilization and phosphoinositide signaling . This leads to various physiological responses, such as smooth muscle contraction, blood pressure regulation, and modulation of pain perception .
Comparison with Similar Compounds
Neuromedin U-25 vs. Neuromedin S (NMS)
Structural Similarities and Differences :
- NMU-25: 25-amino-acid peptide with a conserved C-terminal sequence .
- NMS: 36-amino-acid peptide sharing the C-terminal pentapeptide with NMU-25 but differing in N-terminal extensions .
Functional Comparisons :
NMS exhibits weaker vasoconstrictor efficacy compared to NMU-25, likely due to structural differences affecting receptor coupling .
Neuromedin U-25 vs. Neuromedin U-8
Structural Context :
- NMU-8: An 8-amino-acid fragment corresponding to the C-terminal sequence of NMU-25, first identified in pigs .
Functional Divergence :
Neuromedin U-25 vs. Arg165Trp Variant
Genetic and Functional Insights :
Cross-Species Comparisons
Human NMU-25 exhibits greater hydrophobicity on HPLC compared to porcine NMU-25, reflecting evolutionary divergence .
Mechanistic Insights and Therapeutic Implications
- Vasoconstriction Pathway : NMU-25 activates NMU1 on vascular smooth muscle cells, triggering Ca²⁺-independent contraction via Rho kinase (ROCK), unlike angiotensin II .
- Disease Relevance : NMU-25 precursor mRNA is upregulated in failing human hearts (e.g., dilated cardiomyopathy), suggesting compensatory vasoregulatory roles .
- Therapeutic Targets : NMU1 antagonists may mitigate hypertension, while NMU2 agonists could treat obesity .
Biological Activity
Neuromedin U-25 (hNmU-25) is a neuropeptide that plays a significant role in various biological processes, particularly in immune response and inflammation. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Overview of Neuromedin U-25
Neuromedin U (NmU) is a highly conserved neuropeptide found in various species, including humans. The human form, hNmU-25, consists of 25 amino acids and is involved in multiple physiological functions, including smooth muscle contraction, metabolic regulation, and immune responses . The peptide primarily exerts its effects through two G protein-coupled receptors: NMUR1 and NMUR2 .
Biological Functions
1. Immune Modulation
Recent studies have highlighted the role of hNmU-25 in promoting type 2 immune responses. It has been shown to:
- Induce cytokine production (e.g., IL-5 and IL-13) in type 2 lymphocytes.
- Enhance eosinophil migration and activation during inflammatory responses .
2. Inflammatory Responses
hNmU-25 acts as a pro-inflammatory mediator, contributing to conditions such as asthma and allergic reactions. It promotes the expression of activation markers on immune cells and enhances the type 2 immune response to other stimuli, such as prostaglandin D2 .
3. Smooth Muscle Contraction
Originally identified for its ability to stimulate uterine contractions, hNmU-25 also influences gastrointestinal motility and other smooth muscle activities .
Expression Patterns
hNmU-25 is expressed in various tissues, with notably higher concentrations found in the airways compared to blood. Its receptors (NMUR1) are predominantly expressed in type 2 immune cells like Th2 cells and eosinophils .
Cytokine Production
The effective concentration (EC50) for inducing IL-5 and IL-13 production varies among different cell types:
| Cell Type | IL-5 EC50 (nM) | IL-13 EC50 (nM) |
|---|---|---|
| Th2 | 4.57 | 44.5 |
| Tc2 | 2.68 | 7.33 |
| ILC2 | 84 | 3.20 |
These findings indicate that hNmU-25 has distinct effects on different types of lymphocytes, suggesting a tailored role in immune regulation .
Case Studies
Case Study: Asthma Patients
In a study comparing healthy individuals with asthma patients, it was observed that asthma patients exhibited significantly higher levels of hNmU-25 in their airways. This correlation suggests that hNmU-25 may play an exacerbating role in asthma pathophysiology by enhancing type 2 inflammatory responses .
Case Study: Cancer Research
Research has also indicated that hNmU-25 is overexpressed in non-small cell lung cancer (NSCLC). Its interaction with specific receptors has been linked to increased cell proliferation and mobility, highlighting its potential role in tumorigenesis .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing Neuromedin U-25 (NMU-25) receptor binding in human cardiovascular tissues?
- Methodology : Use saturation-binding assays with radiolabeled [¹²⁵I]-NMU-25 to determine dissociation constants (KD), receptor density (Bmax), and Hill coefficients (nH). Validate binding specificity via competition assays with unlabeled NMU-25 and structurally unrelated peptides. Employ software like EBDA and LIGAND for nonlinear regression analysis .
- Key Findings : In human coronary artery, NMU-25 exhibits sub-nanomolar affinity (KD = 0.11 nM) and high receptor density (Bmax = 15.8 fmol/mg protein) compared to the left ventricle (KD = 0.26 nM; Bmax = 8.2 fmol/mg protein) .
Q. How can researchers distinguish between NMU receptor subtypes (NMU1 vs. NMU2) in human tissues?
- Methodology : Use quantitative RT-PCR to measure mRNA levels of NMU1 and NMU2. NMU1 predominates in cardiovascular tissues (e.g., coronary artery, left ventricle), while NMU2 is rarely detected. Confirm protein localization via dual-labeling fluorescent immunohistochemistry with markers like smooth muscle α-actin (vascular smooth muscle) and von Willebrand factor (endothelial cells) .
- Key Findings : NMU1 co-localizes with vascular smooth muscle cells in coronary arteries and saphenous veins, suggesting its role in vasoconstriction .
Q. What functional assays are suitable for assessing NMU-25-induced vasoconstriction in human vessels?
- Methodology : Perform isometric tension recordings on isolated arterial/venous rings (e.g., coronary artery, saphenous vein). Pre-contract tissues with KCl or phenylephrine, then apply cumulative NMU-25 concentrations (4 pM–2 nM). Calculate potency (pD2) and efficacy (Emax as % KCl response) .
- Key Findings : NMU-25 causes endothelial-independent vasoconstriction with pD2 values of 8.6 (coronary artery) and 8.2 (saphenous vein) .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding NMU-25's role in metabolic disorders like obesity?
- Methodology : Compare functional responses of wild-type NMU-25 and its Arg165Trp variant in vascular assays. Use radioligand competition studies to confirm the variant’s inability to bind NMU receptors. Correlate clinical data (e.g., plasma NMU-25 levels in obese patients) with in vitro findings .
- Key Findings : The Arg165Trp variant fails to compete for [¹²⁵I]-NMU-25 binding and lacks vasoconstrictor activity, linking this mutation to early-onset obesity .
Q. What techniques resolve co-localization challenges between NMU-25 and neuromedin S (NMS) in human tissues?
- Methodology : Separate peptides via reverse-phase HPLC followed by radioimmunoassay (RIA). Validate retention times using synthetic NMU-25 and NMS standards. In tissues like the left ventricle, both peptides may co-elute due to sequence similarity, requiring mass spectrometry for definitive identification .
- Key Findings : NMU-25 and NMS coexist in the human left ventricle but not in saphenous vein, suggesting tissue-specific processing .
Q. How can researchers investigate NMU-25's pathophysiological role in cardiovascular diseases like dilated cardiomyopathy?
- Methodology : Quantify NMU-25 precursor mRNA in diseased vs. healthy tissues using qRT-PCR. Correlate receptor density (via autoradiography) with functional responses in disease models. Assess NMU-25-LI (like immunoreactivity) in plasma and epicardial adipose tissue .
- Key Findings : NMU-25 precursor mRNA is upregulated in failing left ventricles of patients with ischemic heart disease, implicating NMU-25 in pathological remodeling .
Methodological Considerations
Q. What controls are essential for validating NMU-25 receptor binding studies?
- Include tissue sections pre-treated with excess unlabeled NMU-25 to confirm displaceable binding. Use negative controls (e.g., NMU receptor-knockout tissues) and validate antisera specificity via Western blotting .
Q. How should researchers standardize NMU-25 functional assays across vascular beds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
